Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is also known as Pyraflufen-ethyl . It is a herbicide used to control broad-leaved weeds and grasses in crops . The mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) .
Synthesis Analysis
The compound 2-(4-fluorophenoxy) acetic acid, a precursor to Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate, was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . Further synthesis details are not available in the search results.Molecular Structure Analysis
The molecular structure of Pyraflufen-ethyl is C₁₃H₉Cl₂F₃N₂O₄ . The InChI key is APTZNLHMIGJTEW-UHFFFAOYSA-N . More detailed structural analysis is not available in the search results.Scientific Research Applications
- Application : Researchers have explored the use of ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate as a fluorescent probe. Its unique structure and fluorescence properties make it suitable for cellular imaging, drug delivery tracking, and studying biological interactions .
- Research : Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate has been studied for its cytotoxic effects against cancer cells. Researchers investigate its mechanism of action, selectivity, and potential for targeted therapy .
- Application : In heavy oil reservoirs, polymer flooding can improve oil recovery. Laboratory tests have shown that polymers can increase tertiary recovery by more than 20% for heavy oil. Field cases in China, Turkey, and Oman demonstrate the success of polymer flooding in heavy oil fields .
Fluorescent Probes and Imaging Agents
Anticancer Agents
Polymer Flooding in Heavy Oil Recovery
Mechanism of Action
Target of Action
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate, also known as Pyraflufen-ethyl , is a herbicide that primarily targets broad-leaved weeds and grasses in various crops . It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) , which plays a crucial role in the biosynthesis of chlorophyll, heme, and other tetrapyrroles in plants .
Mode of Action
The mode of action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate involves the selective inhibition of the enzyme protoporphyrinogen oxidase (PPO) . This enzyme is responsible for the catalysis of the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of chlorophyll and heme . By inhibiting PPO, Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate disrupts these essential biochemical pathways, leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is the heme and chlorophyll biosynthesis pathway . By inhibiting the enzyme PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to a deficiency in chlorophyll and heme, impairing photosynthesis and other vital functions, ultimately causing the plant’s death .
Pharmacokinetics
It is known that the compound is slightly mobile in the environment , suggesting that it may be readily absorbed and distributed within the plant. The impact of these properties on the compound’s bioavailability and overall effectiveness as a herbicide warrants further investigation.
Result of Action
The result of the action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is the death of the plant. This is due to the disruption of essential biochemical pathways, leading to a deficiency in chlorophyll and heme . Without these crucial components, the plant cannot carry out photosynthesis or other vital functions, leading to its death .
Action Environment
The action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s mobility in the environment may affect its distribution within the plant and the soil, potentially impacting its efficacy as a herbicide Additionally, factors such as soil type, temperature, and rainfall can influence the compound’s stability and effectiveness.
properties
IUPAC Name |
ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S/c1-2-16-10(15)9-13-14-11(18-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJILCXAPSEZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate | |
CAS RN |
1499368-76-1 |
Source
|
Record name | ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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